2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with a benzothiazole ring, and an acetamide group attached to a phenyl ring substituted with an ethylsulfanyl group. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through electron donor-acceptor (d-a) systems . These systems are known to modify the optoelectronic and photophysical properties of the compound .
Biochemical Pathways
Compounds with similar structures have been used as potential visible-light organophotocatalysts . This suggests that the compound may influence light-dependent biochemical pathways.
Result of Action
Similar compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound may have similar effects.
Action Environment
Similar compounds have been used in environmentally sustainable chemistry, including the use of light as a “traceless” reagent . This suggests that light could be an important environmental factor for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromoketones with thioamides under basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Thiazole and Benzothiazole Rings: The thiazole and benzothiazole rings are then fused together through a condensation reaction.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Substitution with Ethylsulfanyl Group: Finally, the ethylsulfanyl group is introduced through a nucleophilic substitution reaction using ethylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar fused ring system and are used in similar applications.
Thiazolo[3,2-a]pyrimidines: These compounds also feature a thiazole ring fused with another heterocycle and are investigated for their bioactive properties.
Imidazoles: These heterocycles are structurally related and are used in a wide range of applications, including pharmaceuticals and materials science.
Uniqueness
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups and fused ring systems, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS3/c1-3-24-13-6-4-12(5-7-13)10-16(23)22-19-21-14-8-9-15-17(18(14)26-19)20-11(2)25-15/h4-9H,3,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCDYNFKSCGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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